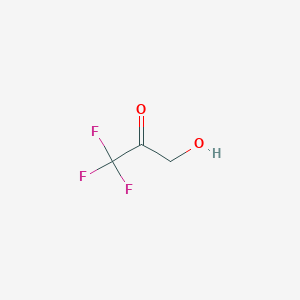
1,1,1-Trifluoro-3-hydroxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-hydroxypropan-2-one is a chemical compound with the molecular formula C₃H₃F₃O₂ and a molecular weight of 128.05 g/mol It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group on the third carbon of the propanone backbone
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-hydroxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-hydroxypropan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-hydroxypropan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-hydroxypropan-2-one involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes . This compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in various physiological processes .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-hydroxypropan-2-one can be compared with other similar compounds, such as 1,1,1-trifluoro-2-propanol and 1,1,1-trifluoro-3-phenyl-2-propanone .
1,1,1-Trifluoro-2-propanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound contains a phenyl group, which imparts different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-hydroxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROJKGLPWQKKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551392 |
Source


|
| Record name | 1,1,1-Trifluoro-3-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113200-27-4 |
Source


|
| Record name | 1,1,1-Trifluoro-3-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

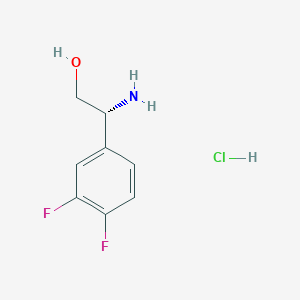

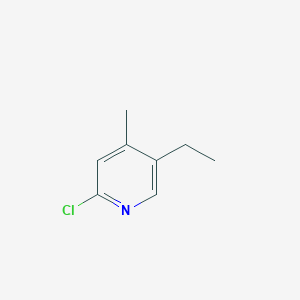
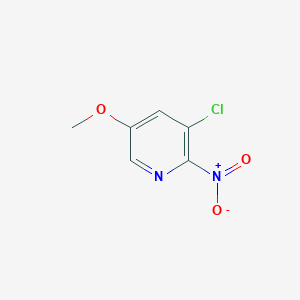

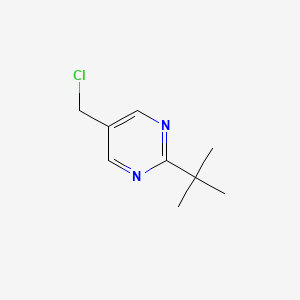
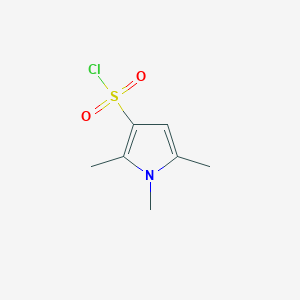
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

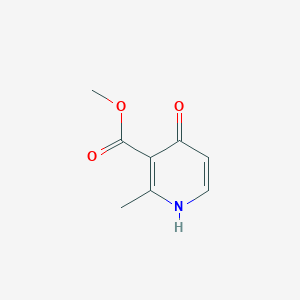
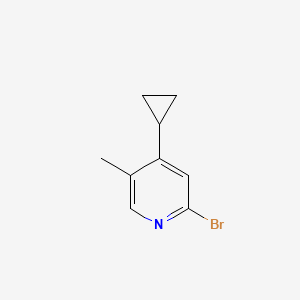
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)

